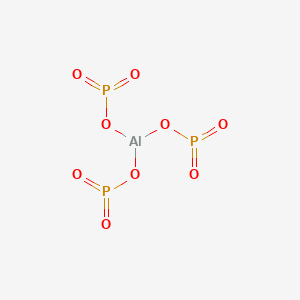

Aluminum metaphosphate, Al2O3 19.4%, P2O5 78.9%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Aluminum metaphosphate is a chemical compound used in a variety of applications. It is a constituent of glazes, enamels, glasses, and is used as a high-temperature insulating cement . It also finds use as molecular sieves .

Physical And Chemical Properties Analysis

Aluminum metaphosphate is a white powder . It is insoluble in water . The compound has a density of 2.779 g/mL . The formula weight is 263.9 .科学的研究の応用

Adsorbent for Phosphorus Removal

Aluminum compounds, including aluminum metaphosphate, have been studied for their phosphorus adsorption capabilities, especially in the context of water treatment. The use of alum sludge, a byproduct of water treatment processes involving aluminum sulfate, as an adsorbent for phosphorus removal, showcases the potential for recycling and environmental sustainability (N. Muisa et al., 2020).

Binding and Coating of Materials

Acid aluminum phosphate solutions have demonstrated effectiveness in binding fibrous or particulate materials, creating porous ceramic articles through wet forming followed by heat treatment. This application underlines the compound's role in material science, particularly in the fabrication of ceramic articles with controlled porosity and improved mechanical properties (D. Chung, 2003).

Mitigating Aluminum Toxicity in Plants

Research into the interaction between phosphorus (P) and aluminum (Al) in acidic soils highlights the critical role of mineral nutrition in alleviating Al toxicity in plants. This interplay is crucial for improving crop resilience and productivity on acidic soils, where aluminum toxicity can significantly impede growth (M. Rahman et al., 2018).

Aluminum-Nitrogen Interactions in Soil-Plant Systems

The complex interactions between aluminum and nitrogen within soil-plant systems illustrate the broader ecological implications of aluminum compounds in agriculture. Understanding these interactions is essential for developing strategies to enhance plant growth and nutrient uptake in environments affected by aluminum toxicity (X. Zhao, R. Shen, 2018).

Neurodegenerative Diseases and Aluminum Toxicity

Studies on the neurotoxic effects of aluminum shed light on the potential health risks associated with exposure to aluminum compounds, including aluminum metaphosphate. Research exploring the linkage between aluminum exposure and neurodegenerative diseases such as Alzheimer's and Parkinson's underscores the importance of understanding the biological impacts of aluminum compounds (S. Maya et al., 2016).

Safety and Hazards

Aluminum metaphosphate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

作用機序

Target of Action

Aluminum metaphosphate, also known as MFCD00075314, is primarily used in the manufacturing industry rather than in biological systems. Its primary targets are therefore materials such as glazes, enamels, and glasses .

Mode of Action

The compound interacts with these materials by serving as a constituent in their formation. It contributes to the properties of these materials, such as their hardness, durability, and resistance to heat .

Result of Action

When used in the production of glazes, enamels, and glasses, Aluminum metaphosphate contributes to the final product’s properties. For example, it can enhance the product’s resistance to heat, making it suitable for use in high-temperature environments . It is also used as a high-temperature insulating cement .

Action Environment

The efficacy and stability of Aluminum metaphosphate are influenced by various environmental factors. For instance, the compound’s effectiveness as a constituent in glazes, enamels, and glasses can be affected by the temperature and pressure conditions during the manufacturing process. The compound is also used as molecular sieves .

特性

InChI |

InChI=1S/Al.3HO3P/c;3*1-4(2)3/h;3*(H,1,2,3)/q+3;;;/p-3 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHAHRLDIUIPTCJ-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=P(=O)O[Al](OP(=O)=O)OP(=O)=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlO9P3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。